molecular formula C15H28O B14391604 8-Ethyltridec-9-EN-5-one CAS No. 88298-26-4

8-Ethyltridec-9-EN-5-one

Cat. No.: B14391604
CAS No.: 88298-26-4
M. Wt: 224.38 g/mol
InChI Key: WPHFERPRCDNNLY-UHFFFAOYSA-N
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Description

8-Ethyltridec-9-EN-5-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the aliphatic ketones, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyltridec-9-EN-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-octene and ethylmagnesium bromide.

    Grignard Reaction: The Grignard reagent (ethylmagnesium bromide) reacts with 1-octene to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyltridec-9-EN-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The double bond in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic addition reactions may involve reagents such as hydrogen bromide (HBr) or sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

8-Ethyltridec-9-EN-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Ethyltridec-9-EN-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The ketone group can interact with enzymes and proteins, influencing their activity.

    Pathways: The compound may participate in metabolic pathways involving lipid synthesis and degradation.

Comparison with Similar Compounds

    8-Methyltridec-9-EN-5-one: Similar structure but with a methyl group instead of an ethyl group.

    8-Ethyltridec-9-EN-4-one: Similar structure but with the ketone group at a different position.

Uniqueness: 8-Ethyltridec-9-EN-5-one is unique due to its specific structural configuration, which influences its reactivity and applications. The position of the double bond and the ketone group provides distinct chemical properties compared to its analogs.

Properties

CAS No.

88298-26-4

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

8-ethyltridec-9-en-5-one

InChI

InChI=1S/C15H28O/c1-4-7-9-10-14(6-3)12-13-15(16)11-8-5-2/h9-10,14H,4-8,11-13H2,1-3H3

InChI Key

WPHFERPRCDNNLY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCC(CC)C=CCCC

Origin of Product

United States

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